N-(2,1-Benzisothiazol-3-yl)acetamide N-(2,1-Benzisothiazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 34250-70-9
VCID: VC17900369
InChI: InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12)
SMILES:
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol

N-(2,1-Benzisothiazol-3-yl)acetamide

CAS No.: 34250-70-9

Cat. No.: VC17900369

Molecular Formula: C9H8N2OS

Molecular Weight: 192.24 g/mol

* For research use only. Not for human or veterinary use.

N-(2,1-Benzisothiazol-3-yl)acetamide - 34250-70-9

Specification

CAS No. 34250-70-9
Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
IUPAC Name N-(2,1-benzothiazol-3-yl)acetamide
Standard InChI InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12)
Standard InChI Key GXLWNVPCJGRSLL-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=C2C=CC=CC2=NS1

Introduction

Structural Characterization

Molecular Architecture

The compound consists of a benzisothiazole ring (a benzene fused with a thiazole containing sulfur and nitrogen) substituted at the 3-position with an acetamide group (-NHCOCH₃). Key structural features include:

  • Fused bicyclic system: Enhances planarity and π-π stacking potential.

  • Polar functional groups: The acetamide moiety contributes to hydrogen bonding and solubility .

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular weight240.24 g/mol
Boiling point786.9±60.0 °C (predicted)
Density1.51±0.1 g/cm³ (predicted)
pKa14.26±0.10 (predicted)
SolubilitySoluble in DMF, DCM; sparingly in H₂O

Synthetic Methodologies

Chloroacetylation Followed by Nucleophilic Substitution

A common method involves reacting 2-chlorobenzothiazole with piperazine in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding N-(2,1-benzisothiazol-3-yl)acetamide with ~90% efficiency . Alternative protocols use sodium saccharin and chloroacetamide intermediates .

Domino Heck–Aza-Michael Reaction

A multicomponent approach employs α-bromobenzenesulfonyl chlorides, amines, and Michael acceptors to construct the benzisothiazoline scaffold. This method achieves yields of 79–93% and allows side-chain diversification .

Table 2: Comparative Synthesis Data

MethodReagents/ConditionsYield (%)Reference
Chloroacetylation2-Chlorobenzothiazole, DMF, K₂CO₃90
Domino Heck–Aza-MichaelPd₂(dba)₃, Bu₄NCl, 110°C79–93
Saccharin-based couplingSodium saccharin, DMF, 125°C72–81

Biological Activity and Applications

Antimicrobial Properties

N-(2,1-Benzisothiazol-3-yl)acetamide derivatives exhibit broad-spectrum activity:

  • Bacterial inhibition: 58.9–94.5% growth suppression against heterotrophic bacteria at 25 ppm .

  • Antifungal effects: Moderate activity against Candida albicans (MIC: 32 µg/mL) .

Anti-Inflammatory and Analgesic Effects

In rodent models, the compound demonstrated:

  • Anti-inflammatory potency: 1.5× higher than salicylic acid .

  • Analgesic activity: Comparable to phenylbutazone in tail-flick tests .

Enzyme Inhibition

  • Phospholipase A2 (PLA2): IC₅₀ of 0.8 µM, suggesting potential in treating inflammatory disorders .

  • Cytotoxicity: Selective inhibition of HeLa cells (IC₅₀: 12.3 µM) with minimal effect on normal fibroblasts .

Activity TypeModel/OrganismKey ResultSource
AntimicrobialMarine chlorella60.29% inhibition
Anti-inflammatoryRat paw edema67% reduction
Enzyme inhibitionPLA2 assayIC₅₀: 0.8 µM

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

  • NSAID synthesis: Key precursor for piroxicam analogs .

  • Antifouling agents: Incorporated into marine coatings due to algicidal properties .

Material Science

  • Polymer additives: Enhances thermal stability in polyurethanes .

  • Reference standards: Used in HPLC calibration (LGC Standards: MM0084.20) .

Future Directions

  • Structure-activity relationship (SAR) studies: Optimize substituents for enhanced PLA2 inhibition.

  • Green synthesis: Explore biocatalytic routes to reduce halogenated waste .

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